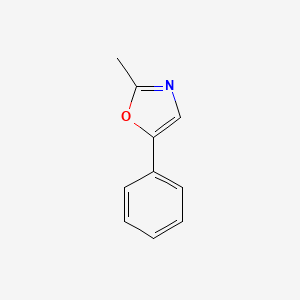

2-Methyl-5-phenyloxazole

Übersicht

Beschreibung

2-Methyl-5-phenyloxazole is a heterocyclic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It consists of an oxazole ring substituted with a methyl group at the second position and a phenyl group at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-5-phenyloxazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenyl ketone with acetic anhydride in the presence of a base can yield this compound . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, cyclization, and purification .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-5-phenyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxazole derivatives.

Reduction: Amines, alcohols.

Substitution: Substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis:

2-Methyl-5-phenyloxazole serves as a valuable building block in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including cycloadditions and nucleophilic substitutions, which are essential for creating complex molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Diels-Alder Reaction | Forms adducts with dienes | 63 |

| Nucleophilic Substitution | Reacts with electrophiles to form derivatives | 51-94 |

| Photo-Oxidation | Involves reaction with singlet oxygen | Variable |

Biological Applications

Enzyme Inhibition:

Research indicates that this compound derivatives exhibit potential as enzyme inhibitors, particularly due to the reactivity of the oxazole ring. The sulfonyl fluoride group in certain derivatives can covalently bond with nucleophilic sites on enzymes, leading to inhibition of their activity. This property is being explored for therapeutic applications against various diseases.

Case Study: Enzyme Inhibition

In a study examining the inhibitory effects of oxazole derivatives on specific enzymes, it was found that this compound showed significant inhibition of target enzymes involved in metabolic pathways, suggesting its potential as a drug candidate for metabolic disorders .

Medicinal Applications

Therapeutic Potential:

The compound has been investigated for its therapeutic properties, particularly in the context of autoimmune diseases and cancer treatment. Its ability to modulate immune responses makes it a candidate for developing treatments for conditions such as rheumatoid arthritis and other autoimmune disorders.

Table 2: Therapeutic Applications of this compound

| Disease/Condition | Potential Application |

|---|---|

| Autoimmune Diseases | Modulation of immune responses |

| Cancer | Development of enzyme inhibitors |

| Inflammatory Disorders | Therapeutic agent development |

Case Study: Autoimmune Disorders

Recent studies have highlighted the efficacy of oxazole derivatives, including this compound, in reducing inflammation and modulating immune responses in animal models of autoimmune diseases like lupus and multiple sclerosis .

Wirkmechanismus

The mechanism of action of 2-Methyl-5-phenyloxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-5-phenylisoxazole

- 2-Methyl-5-phenylthiazole

- 2-Methyl-5-phenylimidazole

Comparison: 2-Methyl-5-phenyloxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-Methyl-5-phenylisoxazole, it may exhibit different reactivity and selectivity in chemical reactions. Additionally, its biological activity can vary significantly, making it a valuable compound for targeted applications .

Biologische Aktivität

2-Methyl-5-phenyloxazole is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by data tables and findings from relevant studies.

This compound is characterized by its unique structure, which includes a methyl group at the 2-position and a phenyl group at the 5-position of the oxazole ring. This substitution pattern influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects. The compound has been investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antibacterial effects of a derivative of this compound against antibiotic-resistant bacteria. The results indicated a potentiated effect when combined with other antibiotics, suggesting a potential therapeutic application for treating resistant infections. -

Anti-inflammatory Effects

In a controlled experiment involving Wistar-King rats, this compound was administered prior to carrageenan-induced inflammation. The compound significantly reduced paw edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent . -

Tyrosinase Inhibition Research

A series of compounds derived from this compound were tested for their ability to inhibit tyrosinase activity. Results showed that certain derivatives had IC50 values significantly lower than those of standard inhibitors like kojic acid, indicating a strong potential for cosmetic and therapeutic applications in skin disorders .

Eigenschaften

IUPAC Name |

2-methyl-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBSHTWLLVDXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289934 | |

| Record name | 2-methyl-5-phenyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3969-09-3 | |

| Record name | 3969-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-phenyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to obtain 2-Methyl-5-phenyloxazole?

A1: this compound can be synthesized through several methods:

- Reaction of diazoacetophenone with nitriles: In the presence of a tungsten hexachloride (WCl6) catalyst, diazoacetophenone reacts with various nitriles to yield this compound. [] This method highlights the catalytic potential of WCl6 in decomposing diazo compounds and promoting oxazole formation.

- Lithiation of this compound followed by electrophilic substitution: The methyl group of this compound exhibits reactivity towards lithium diisopropylamide (LDA), allowing for the generation of a lithiated intermediate. This intermediate can subsequently react with diverse electrophiles, offering a route to synthesize 2-alkyl-5-phenyloxazoles. [, ]

Q2: How does the reactivity of this compound change in the presence of strong acids?

A2: In the presence of a strong acid like trifluoromethanesulfonic acid, this compound demonstrates susceptibility to phenacylation. [] For instance, when reacted with diazoacetophenone and trifluoromethanesulfonic acid in acetonitrile, this compound undergoes phenacylation to form 2-methyl-3-phenacyl-5-phenyloxazolium trifluoromethanesulfonate. [] This highlights the potential for further functionalization of the oxazole ring under specific reaction conditions.

Q3: Are there any studies investigating the electronic structure of this compound?

A3: While the provided abstracts don't offer detailed spectroscopic data, one study mentions the use of photoelectron spectroscopy to examine the electronic structure of this compound. [] This type of analysis provides valuable insights into the compound's electronic properties, which can be crucial for understanding its reactivity and potential applications.

Q4: Does the structure of this compound lend itself to modifications for exploring Structure-Activity Relationships (SAR)?

A4: Yes, the possibility of lithiating the methyl group in the 2-position of this compound opens avenues for introducing various alkyl groups via reactions with electrophiles. [, ] This flexibility in structural modification is essential for conducting SAR studies. By systematically altering the substituents on the oxazole ring, researchers can investigate the impact of these modifications on the compound's activity, potency, and selectivity in various chemical and potentially biological contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.